molecular formula C7H6ClF2N B13077927 2-(Chloromethyl)-5-(difluoromethyl)pyridine

2-(Chloromethyl)-5-(difluoromethyl)pyridine

Cat. No.: B13077927
M. Wt: 177.58 g/mol
InChI Key: DHEDTZBTZVPBHW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(difluoromethyl)pyridine is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with chloromethyl and difluoromethyl groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the direct C−H-difluoromethylation of pyridines through a radical process using oxazino pyridine intermediates . This method allows for regioselective introduction of the difluoromethyl group at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of various difluoromethylation reagents . These methods often employ metal-based catalysts to facilitate the transfer of difluoromethyl groups to the pyridine ring.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-(difluoromethyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

2-(Chloromethyl)-5-(difluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-5-(difluoromethyl)pyridine exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive chloromethyl and difluoromethyl groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the modulation of biological pathways .

Properties

Molecular Formula

C7H6ClF2N

Molecular Weight

177.58 g/mol

IUPAC Name

2-(chloromethyl)-5-(difluoromethyl)pyridine

InChI

InChI=1S/C7H6ClF2N/c8-3-6-2-1-5(4-11-6)7(9)10/h1-2,4,7H,3H2

InChI Key

DHEDTZBTZVPBHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)F)CCl

Origin of Product

United States

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